Myxin

Description

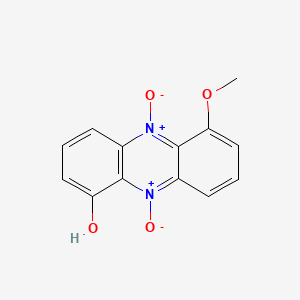

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

13925-12-7 |

|---|---|

Formule moléculaire |

C13H10N2O4 |

Poids moléculaire |

258.233 |

Nom IUPAC |

6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol |

InChI |

InChI=1S/C13H10N2O4/c1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17/h2-7,16H,1H3 |

Clé InChI |

JIDVGUQUQSOHOL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=[N+](C3=C(C=CC=C3O)[N+](=C21)[O-])[O-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Myxin; 3C Antibiotic |

Origine du produit |

United States |

Foundational & Exploratory

The Enigmatic Antibiotic: A Technical Overview of Myxin from Sorangium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxin is a potent, broad-spectrum antibiotic produced by the myxobacterium Sorangium cellulosum. First identified in the mid-20th century, this compound exhibits inhibitory activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts. Its mechanism of action involves the rapid inhibition of deoxyribonucleic acid (DNA) synthesis in susceptible organisms. Despite its early discovery and promising antimicrobial profile, detailed and recent research on this compound, particularly concerning its biosynthesis, high-yield production, and modern isolation protocols, remains limited in publicly accessible scientific literature. This guide synthesizes the available technical information on the discovery and isolation of this compound, highlighting the foundational knowledge while underscoring the gaps that present opportunities for future research.

Quantitative Data Summary

Comprehensive quantitative data on this compound production and its antimicrobial efficacy is not extensively reported in recent literature. The following table summarizes the known attributes of this compound based on available information. Further research is needed to establish modern production yields and a more extensive minimum inhibitory concentration (MIC) profile against a contemporary panel of microbial pathogens.

| Parameter | Value/Range | Notes |

| Producing Organism | Sorangium cellulosum | A soil-dwelling myxobacterium known for its large genome and prolific production of diverse secondary metabolites. |

| Chemical Class | Phenazine derivative | |

| Mechanism of Action | Inhibition of DNA synthesis | Leads to the degradation of existing DNA in bacteria like Escherichia coli. |

| Spectrum of Activity | Broad | Effective against Gram-positive and Gram-negative bacteria, fungi, actinomycetes, and yeasts. |

| Production Yield | Not specified in recent literature | Older studies do not provide quantitative yields in terms of mg/L. Modern fermentation optimization studies for this compound are not readily available. |

| Minimum Inhibitory Concentration (MIC) | Not specified in recent literature | While described as a potent antibiotic, specific MIC values against a comprehensive range of microorganisms are not detailed in accessible recent studies. |

Experimental Protocols

The following sections outline the general methodologies for the cultivation of Sorangium cellulosum and the subsequent isolation and purification of this compound, based on foundational research. It is important to note that these protocols are based on older literature and would likely require optimization using modern techniques and instrumentation.

Cultivation of Sorangium cellulosum for this compound Production

Sorangium cellulosum is a cellulolytic bacterium, and its cultivation for the production of secondary metabolites often involves media that support its growth on complex carbohydrates.

1. Media Composition: A typical medium for the cultivation of Sorangium cellulosum for antibiotic production may include:

-

Carbon Source: Cellulose, starch, or other complex carbohydrates.

-

Nitrogen Source: Peptone, yeast extract, or other organic nitrogen sources.

-

Minerals: Standard microbial growth salts providing phosphate, sulfate, magnesium, calcium, and trace elements.

2. Fermentation Conditions:

-

Temperature: Mesophilic range, typically 25-30°C.

-

pH: Neutral to slightly alkaline (pH 7.0-8.0).

-

Aeration: Aerobic conditions are essential for growth and secondary metabolite production. This is typically achieved through shaking in flask cultures or sparging in fermenters.

-

Incubation Time: Several days to weeks, as myxobacterial growth is often slower than that of other bacteria.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Sorangium cellulosum has been described using two primary methods: solvent extraction and resin adsorption.

1. Ether Extraction Protocol:

-

Step 1: Culture Broth Preparation: Centrifuge the fermentation broth to separate the supernatant from the cell mass. The antibiotic activity is typically found in the supernatant.

-

Step 2: Solvent Extraction:

-

Acidify the supernatant to a low pH (e.g., pH 3-4) using a suitable acid (e.g., HCl).

-

Extract the acidified supernatant with an equal volume of diethyl ether.

-

Repeat the extraction process multiple times (e.g., 3 times) to ensure complete transfer of this compound into the organic phase.

-

Pool the ether extracts.

-

-

Step 3: Back Extraction:

-

Extract the pooled ether phase with a basic aqueous solution (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide). This compound will move into the aqueous phase.

-

-

Step 4: Precipitation and Recovery:

-

Re-acidify the basic aqueous extract to precipitate the crude this compound.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the crude product with distilled water and dry under vacuum.

-

2. Resin Adsorption Chromatography Protocol:

-

Step 1: Culture Broth Preparation: Clarify the fermentation broth by centrifugation or filtration to remove bacterial cells.

-

Step 2: Adsorption:

-

Pass the clarified supernatant through a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD series). This compound and other secondary metabolites will bind to the resin.

-

Wash the column with water to remove salts and polar impurities.

-

-

Step 3: Elution:

-

Elute the bound this compound from the resin using an organic solvent, such as methanol or acetone.

-

Collect the eluate fractions.

-

-

Step 4: Solvent Evaporation:

-

Evaporate the solvent from the this compound-containing fractions under reduced pressure to obtain the crude product.

-

3. Final Purification (Conceptual):

While specific modern protocols for this compound are not available, a final purification step would likely involve High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column is a common choice for the purification of small organic molecules.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: A UV-Vis detector, as phenazine compounds typically have strong chromophores. The specific detection wavelength would need to be determined based on the UV-Vis spectrum of this compound.

Biosynthesis and Regulation

The genome of Sorangium cellulosum is exceptionally large and harbors a vast number of biosynthetic gene clusters (BGCs), which are responsible for the production of its diverse secondary metabolites. While the BGCs for other Sorangium products like epothilones and soraphen A have been studied, the specific gene cluster responsible for this compound biosynthesis has not been explicitly identified and characterized in recent literature.

Based on the structure of this compound, it is hypothesized that its biosynthesis proceeds through the shikimate pathway to produce the phenazine core. The regulation of secondary metabolite production in Sorangium is known to be complex and often linked to the bacterium's developmental cycle and environmental cues. However, a specific signaling pathway for the regulation of this compound biosynthesis has not been elucidated.

Visualizations

Due to the lack of specific information on signaling pathways and detailed experimental workflows for this compound in the available literature, the creation of detailed and accurate diagrams as requested is not feasible. A generalized workflow for antibiotic discovery and isolation is presented below to illustrate the conceptual process.

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1-phenazinol 5,10-dioxide (Myxin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-1-phenazinol 5,10-dioxide, commonly known as Myxin, is a naturally occurring phenazine antibiotic with significant biological activity. This technical guide provides a comprehensive overview of its physicochemical properties, including its molecular structure, solubility, melting point, and acidity. Detailed experimental protocols for the determination of its antibacterial activity and pKa are presented, alongside a summary of its known stability characteristics. Furthermore, this guide elucidates the current understanding of this compound's mechanism of action, offering insights for researchers in drug discovery and development.

Physicochemical Properties

This compound presents as red, needle-like crystals.[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 6-Methoxy-1-phenazinol 5,10-dioxide

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₄ | [2][3][4] |

| Molar Mass | 258.23 g/mol | [3][4] |

| Appearance | Red needle-like crystals | [1] |

| Melting Point | 120-130 °C; 149 °C (with decomposition) | [5] |

| Solubility | Soluble in acetone.[5] Slight solubility in water.[1] | |

| pKa (Predicted) | 6.43 ± 0.30 | [5] |

| Density (Rough Estimate) | 1.2944 g/cm³ | [5] |

| Boiling Point (Rough Estimate) | 401.48 °C | [5] |

Experimental Protocols

Determination of Antibacterial Activity (Agar Well Diffusion Method)

This protocol is adapted from methodologies used to assess the antibacterial activity of this compound against plant pathogens and can be modified for other bacterial species.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target bacterium.

Materials:

-

This compound

-

Target bacterial strain (e.g., Xanthomonas fragariae)

-

Nutrient agar plates

-

Sterile nutrient broth

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile cork borer or pipette tips

-

Incubator

-

Micropipettes

-

Sterile distilled water

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

-

Bacterial Culture Preparation: Inoculate the target bacterium in sterile nutrient broth and incubate at its optimal temperature until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 × 10⁸ CFU/mL.

-

Agar Plate Inoculation: Spread-plate 100 µL of the bacterial suspension evenly onto the surface of nutrient agar plates.

-

Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

-

Application of this compound: Prepare serial dilutions of the this compound stock solution in sterile distilled water to achieve the desired concentrations. Add 100 µL of each dilution into the respective wells. A well containing 100 µL of DMSO serves as a negative control.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the target bacterium for 24-48 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (clear area around the well where bacterial growth is inhibited) in millimeters. The MIC is the lowest concentration of this compound that results in a visible zone of inhibition.

Determination of pKa by UV-Vis Spectrophotometry

This protocol provides a general framework for determining the pKa of a compound with a chromophore, like this compound, using UV-Vis spectrophotometry.

Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

DMSO

-

A series of buffer solutions with known pH values ranging from acidic to basic (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

pH meter

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a fixed volume of the buffer. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the pKa.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum of each sample solution over a relevant wavelength range. A buffer solution without this compound should be used as a blank for each measurement.

-

Data Analysis:

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation by analyzing the absorbance data at a wavelength where the acidic and basic forms of the molecule have different molar absorptivities.

-

Stability Profile

This compound is generally stable at room temperature. However, like many aromatic N-oxides, it can be sensitive to heat. It has been reported to evolve heat near 150 °C and may decompose explosively at this temperature.[5] Therefore, prolonged exposure to high temperatures should be avoided during storage and handling. For long-term storage, it is advisable to keep this compound in a cool, dark, and dry place.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound against bacteria involves the inhibition of DNA synthesis, which is followed by the degradation of existing DNA.[1] It also inhibits RNA and protein synthesis to a lesser extent. Recent studies on its effect against Xanthomonas fragariae have revealed a multi-target antimicrobial strategy. This compound can alter the permeability of the bacterial cell membrane, induce the accumulation of intracellular reactive oxygen species (ROS), and hinder the synthesis of biofilms and exopolysaccharides.[6]

While the direct signaling pathways affected by this compound in eukaryotic cells, particularly in the context of its anticancer activity, are not yet fully elucidated, its ability to generate ROS suggests potential interference with various redox-sensitive signaling cascades. The induction of ROS can lead to oxidative stress, which is known to modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, ultimately leading to apoptosis.

Below are diagrams illustrating a generalized workflow for evaluating antibacterial activity and a conceptual representation of this compound's multi-target antibacterial mechanism.

Workflow for determining the antibacterial activity of this compound.

This compound's multi-target antibacterial mechanism.

Conclusion

6-Methoxy-1-phenazinol 5,10-dioxide (this compound) is a potent antibiotic with well-defined physicochemical properties. Its mechanism of action against bacteria is multifaceted, involving the disruption of fundamental cellular processes. Further research into its effects on eukaryotic signaling pathways is warranted to fully explore its therapeutic potential, particularly in the realm of oncology. The experimental protocols and data presented in this guide serve as a valuable resource for scientists engaged in the study and development of this promising natural product.

References

- 1. The role of PI3K/AKT signaling pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Frontiers | The Mitogen-Activated Protein Kinase (MAPK) Pathway: Role in Immune Evasion by Trypanosomatids [frontiersin.org]

- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Myxin (CAS 13925-12-7)

This compound (1-hydroxy-6-methoxyphenazine-5,10-dioxide) is a broad-spectrum antibiotic produced by bacteria of the genus Lysobacter.[1] It exhibits potent antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and actinomycetes.[2] Furthermore, this compound has demonstrated cytotoxic effects against tumor cells.[3] This guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, detailing its primary and secondary effects on cellular processes, supported by available quantitative data and experimental methodologies.

Core Mechanisms of Action

This compound employs a multi-pronged attack on microbial cells, with its primary effect being the disruption of DNA integrity. This is complemented by the induction of oxidative stress, alteration of cell membrane permeability, and inhibition of essential biosynthetic processes.

Inhibition of DNA Synthesis and Induction of DNA Degradation

The most immediate and significant effect of this compound is the rapid cessation of DNA synthesis, followed by the extensive degradation of pre-existing DNA.[2][4]

-

Inhibition of DNA Synthesis: In Escherichia coli, the addition of this compound at a concentration of 5 µg/mL leads to an almost complete inhibition of new bacterial DNA synthesis within 7 minutes.[2][4]

-

Degradation of Pre-existing DNA: Following the inhibition of synthesis, this compound triggers a substantial degradation of the cell's existing DNA into an acid-soluble form.[4]

Generation of Reactive Oxygen Species (ROS)

A pivotal aspect of this compound's mechanism is the accumulation of intracellular reactive oxygen species (ROS), leading to oxidative stress.

-

ROS Accumulation: In Xanthomonas fragariae, this compound treatment leads to a significant increase in intracellular ROS levels.[1] This suggests that this compound may interfere with the electron transport chain or other redox processes within the cell, resulting in the production of superoxide anions, hydrogen peroxide, and hydroxyl radicals.

Alteration of Cell Membrane Permeability

This compound disrupts the integrity of the bacterial cell membrane, leading to a loss of cellular homeostasis.

-

Increased Permeability: Treatment with this compound has been shown to alter the permeability of the cell membrane in X. fragariae, which can lead to cell swelling.[1] This effect is likely due to interactions with membrane lipids or proteins, disrupting the normal barrier function of the membrane.

Inhibition of RNA and Protein Synthesis

While the primary target of this compound is DNA, it also affects other crucial biosynthetic pathways, albeit with a delayed onset compared to its impact on DNA.

-

Inhibition of RNA Synthesis: The synthesis of RNA is completely inhibited after approximately 15 minutes of exposure to this compound (5 µg/ml) in E. coli.[4]

-

Inhibition of Protein Synthesis: Protein synthesis is significantly reduced after 30 minutes of exposure to this compound in E. coli.[4] In X. fragariae, this compound has also been observed to hinder the synthesis of intracellular proteins.[1]

Modulation of Gene Expression

This compound significantly alters the transcriptional landscape of bacteria, upregulating stress-response genes and downregulating genes involved in core metabolic processes.

-

Gene Expression Changes: In X. fragariae, this compound treatment leads to a notable decrease in the expression of genes associated with ribosome metabolism, amino acid production, and energy metabolism.[1] Conversely, genes related to oxidative stress are upregulated, which is consistent with the observed accumulation of ROS.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound.

| Parameter | Organism | Concentration | Time | Effect | Reference |

| Inhibition of DNA Synthesis | Escherichia coli | 5 µg/mL | 7 min | Almost complete inhibition | [4] |

| Inhibition of RNA Synthesis | Escherichia coli | 5 µg/mL | 15 min | Complete inhibition | [4] |

| Inhibition of Protein Synthesis | Escherichia coli | 5 µg/mL | 30 min | Markedly reduced synthesis | [4] |

| Antibiotic Reduction | Escherichia coli | 4.5 µg/mL | 15 min | 50% of this compound is biologically inactive | [4] |

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Xanthomonas fragariae | 40 µg/mL | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory techniques and should be adapted for specific experimental conditions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

Bacterial or fungal culture

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

-

Add a standardized volume of the inoculum to each well of the microtiter plate.

-

Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

-

Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Bacterial or cell culture

-

This compound solution

-

DCFH-DA stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS containing DCFH-DA at a final concentration of 10 µM.

-

Incubate the cells in the dark for 30 minutes at 37°C to allow the probe to enter the cells and be deacetylated.

-

Wash the cells with PBS to remove excess probe.

-

Resuspend the cells in PBS and treat them with the desired concentration of this compound.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at various time points. An increase in fluorescence indicates an increase in intracellular ROS.

Assay for Inhibition of DNA Synthesis

This protocol uses the incorporation of a radiolabeled nucleotide to measure the rate of DNA synthesis.

Materials:

-

Bacterial culture

-

This compound solution

-

[³H]-thymidine or other radiolabeled DNA precursor

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Add this compound at the desired concentration.

-

At various time intervals, take aliquots of the culture and add [³H]-thymidine.

-

Incubate for a short period to allow for incorporation.

-

Stop the incorporation by adding cold TCA to precipitate the macromolecules (including DNA).

-

Filter the samples and wash with TCA to remove unincorporated [³H]-thymidine.

-

Measure the radioactivity of the filters using a scintillation counter. A decrease in radioactivity in this compound-treated samples compared to controls indicates inhibition of DNA synthesis.

Visualizations

Signaling Pathway of this compound's Multifaceted Action

Caption: Overview of this compound's multifaceted mechanism of action.

Experimental Workflow for Determining this compound's Effect on DNA Integrity

Caption: Workflow for assessing this compound's impact on DNA synthesis and degradation.

Logical Relationship of this compound's Cellular Effects

Caption: Causal relationships between this compound's primary and secondary cellular effects.

References

- 1. Antibacterial activity and mechanism of this compound from Lysobacter antibioticus against Xanthomonas fragariae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - American Chemical Society [acs.org]

- 3. This compound|CAS 13925-12-7|DC Chemicals [dcchemicals.com]

- 4. Mode of Action of this compound on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

broad-spectrum activity of Myxin against Gram-positive and Gram-negative bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxin (1-hydroxy-6-methoxy-phenazine-5,10-dioxide), a potent phenazine antibiotic produced by Lysobacter species, has demonstrated significant broad-spectrum activity against a range of both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the antibacterial properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary mode of action of this compound involves the inhibition of bacterial DNA synthesis and the degradation of existing DNA. Furthermore, it has been shown to disrupt cell membrane permeability, induce the production of reactive oxygen species (ROS), and interfere with biofilm formation and protein synthesis in certain bacteria. This document consolidates available data on its minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC), presents detailed experimental methodologies for its assessment, and visualizes its mechanistic pathways and experimental workflows.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with broad-spectrum efficacy. This compound, a copper-complexing antibiotic, has been identified as a promising candidate due to its potent inhibitory and bactericidal effects against a wide array of bacterial pathogens. This guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed insights into the antimicrobial characteristics of this compound.

Mechanism of Action

This compound's primary mechanism of action is the disruption of bacterial DNA replication. Upon entering the bacterial cell, this compound intercalates with DNA, leading to the inhibition of DNA synthesis and subsequent degradation of the bacterial chromosome. This action is rapid and potent, contributing to its bactericidal effect.

In addition to its effects on DNA, this compound has been observed to employ a multi-targeted approach against certain bacteria, such as Xanthomonas fragariae. In these cases, its mechanism also includes:

-

Alteration of Cell Membrane Permeability: this compound can disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell lysis.

-

Induction of Reactive Oxygen Species (ROS): The presence of this compound can lead to an accumulation of ROS within the bacterial cell, causing oxidative stress and damage to cellular components.

-

Inhibition of Biofilm and Protein Synthesis: this compound has been shown to hinder the formation of biofilms and interfere with the synthesis of essential proteins, further impeding bacterial growth and survival.

dot

Caption: this compound's multi-targeted mechanism of action against bacteria.

Quantitative Data on Antibacterial Activity

The broad-spectrum activity of this compound is demonstrated by its effectiveness against a variety of Gram-positive and Gram-negative bacteria. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Xanthomonas fragariae | Negative | 40 | [1] |

Table 2: Minimum Bactericidal Concentration (MBC) of Myxinidin (a related peptide) against various pathogens

| Pathogen | Type | MBC (µg/mL) | Reference |

| Salmonella enterica serovar Typhimurium | Gram-Negative | 1.0 - 2.5 | [2][3] |

| Escherichia coli | Gram-Negative | 1.0 - 2.5 | [2][3] |

| Aeromonas salmonicida | Gram-Negative | 1.0 - 2.5 | [2][3] |

| Yersinia ruckeri | Gram-Negative | 1.0 - 2.5 | [2][3] |

| Listonella anguillarum | Gram-Negative | 1.0 - 2.5 | [2][3] |

| Staphylococcus epidermidis | Gram-Positive | 10.0 | [2][3] |

| Candida albicans | Yeast | 10.0 | [2][3] |

Note: The data in Table 2 is for Myxinidin, a peptide derived from hagfish mucus, which shares a similar name but is a different compound from the antibiotic this compound produced by Lysobacter. This data is included to provide a broader context of antimicrobial compounds with the "this compound" name.

Experimental Protocols

The following protocols are detailed methodologies for determining the antibacterial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL). The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after addition.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

-

dot

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC broth microdilution assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile micropipettes and loops

-

Incubator (37°C)

Procedure:

-

Subculturing from MIC plate:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot from each well.

-

-

Plating:

-

Spot-inoculate the 10 µL aliquots onto separate, labeled MHA plates.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Reading the MBC:

-

After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

-

dot

Caption: Workflow for MBC determination following MIC assay.

Conclusion

This compound exhibits potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria through a multi-faceted mechanism of action that primarily targets DNA synthesis. The available data, although limited in scope for this compound itself, suggests significant potential for its development as a therapeutic agent. Further research is warranted to establish a more comprehensive profile of its MIC and MBC values against a wider range of clinically relevant pathogens and to further elucidate its complex mechanisms of action. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's antibacterial properties.

References

The Dawn of a Potent Antibiotic: The Historical Development and Initial Studies of Myxin

A comprehensive overview of the discovery, characterization, and early-stage research of Myxin, a broad-spectrum antibiotic produced by the soil-dwelling myxobacterium Sorangium. This whitepaper details the initial isolation, antimicrobial activity, mechanism of action, and early in vivo studies, providing researchers and drug development professionals with a foundational understanding of this historically significant natural product.

Introduction: Discovery and Historical Context

In the mid-1960s, a period of intense antibiotic discovery, a novel and potent antimicrobial agent named this compound was isolated from a species of the soil bacterium Sorangium.[1] The discovery was first reported in 1966 by Canadian researchers E. A. Peterson, D. C. Gillespie, and F. D. Cook, who identified this compound's remarkable ability to inhibit a wide array of microorganisms. This initial finding positioned this compound as a promising candidate for further investigation in an era actively seeking new treatments for infectious diseases.

Initial Characterization and Synthesis

Contemporaneous with its discovery, the chemical structure of this compound (6-methoxy-1-phenazinol 5,10-dioxide) was elucidated and its synthesis achieved in 1966 by M. Weigele and W. Leimgruber at Hoffmann-La Roche.[1] Their work provided the crucial chemical foundation for understanding this compound's properties and for producing the compound for further studies.

Synthesis of this compound

The initial synthesis of this compound was a two-step process starting from 1,6-dimethoxyphenazine. This efficient synthesis was a significant step, enabling the production of this compound for biological evaluation.

Antimicrobial Spectrum of this compound

Initial studies by Peterson, Gillespie, and Cook in 1966 revealed that this compound possesses an exceptionally broad antimicrobial spectrum.[1] It demonstrated inhibitory activity against Gram-positive and Gram-negative bacteria, fungi, actinomycetes, and yeasts.[1] Further in vitro studies by Grunberg and his team in 1967 confirmed and expanded upon these findings, showing activity against M. tuberculosis, M. gallinarum, C. albicans, filamentous fungi including dermatophytes, helminths, and protozoa.

Table 1: Summary of the In Vitro Antimicrobial Spectrum of this compound

| Microorganism Type | Representative Species/Groups | Activity |

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes, Diplococcus pneumoniae | Active |

| Gram-negative Bacteria | Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, Neisseria meningitidis | Active |

| Mycobacteria | Mycobacterium tuberculosis, Mycoplasma gallinarum | Active |

| Fungi (Yeasts) | Candida albicans | Active |

| Fungi (Filamentous) | Dermatophytes | Active |

| Protozoa | Trichomonas vaginalis | Active |

| Helminths | Syphacia obvelata, Hymenolepis nana | Slight to Moderate |

Mechanism of Action: Inhibition of DNA Synthesis

A pivotal study into this compound's mode of action was conducted by S. M. Lesley and R. M. Behki in 1967. Their research demonstrated that this compound's primary target within the bacterial cell is DNA.

Key Findings:

-

Rapid Inhibition of DNA Synthesis: Within a mere 7 minutes of application at a concentration of 5 µg/ml, this compound almost completely halted the synthesis of new bacterial DNA in Escherichia coli.[2][3]

-

Degradation of Pre-existing DNA: Following the inhibition of synthesis, this compound induced the extensive degradation of existing bacterial DNA into an acid-soluble form.[2][3]

-

Secondary Effects on RNA and Protein Synthesis: The synthesis of RNA was completely inhibited after 15 minutes of exposure to this compound (5 µg/ml), and protein synthesis was significantly reduced after 30 minutes.[2][3] This indicates that the effects on RNA and protein synthesis are likely downstream consequences of the primary damage to DNA.

dot

Initial In Vivo Studies

The therapeutic potential of this compound was investigated in early in vivo studies using murine models, as reported by Grunberg et al. in 1967.

Efficacy in Systemic Infections:

This compound was shown to be active when administered intraperitoneally to mice with systemic infections caused by a range of bacteria.

Table 2: In Vivo Efficacy of Intraperitoneal this compound in Murine Infection Models

| Pathogen | Infection Type | This compound Efficacy |

| Streptococcus pyogenes | Systemic | Active |

| Diplococcus pneumoniae | Systemic | Active |

| Staphylococcus aureus | Systemic | Active |

| Escherichia coli | Systemic | Active |

| Neisseria meningitidis | Systemic | Active |

Local Chemotherapeutic Effects:

The antibiotic also demonstrated marked activity against subcutaneous bacterial infections when administered locally.

Table 3: Local Chemotherapeutic Efficacy of this compound in Subcutaneous Murine Infections

| Pathogen | Efficacy |

| Streptococcus pyogenes | Marked |

| Staphylococcus aureus | Marked |

| Proteus vulgaris | Marked |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Slight |

Antitumor and Other Activities:

In addition to its antimicrobial properties, this compound showed activity against sarcoma 180 in mice. It also had a notable effect on subcutaneous Trichomonas vaginalis infections and a slight effect on subcutaneous Candida albicans infections in mice when administered by infiltration.

Pharmacokinetic and Toxicological Profile:

Early studies indicated that this compound was not absorbed when administered orally or subcutaneously in mice. A significant limitation identified was its cytotoxicity, with the compound being toxic to monkey kidney cells in vitro.

Experimental Protocols

Antimicrobial Susceptibility Testing (General Protocol)

The antimicrobial activity of this compound was likely determined using standard dilution or diffusion methods of the era. A general protocol for determining the Minimum Inhibitory Concentration (MIC) via broth dilution would have involved:

-

Preparation of this compound Stock Solution: A stock solution of this compound was prepared in a suitable solvent.

-

Serial Dilutions: Serial dilutions of the this compound stock solution were made in a liquid growth medium (e.g., nutrient broth) in a series of test tubes.

-

Inoculation: Each tube was inoculated with a standardized suspension of the test microorganism.

-

Incubation: The inoculated tubes were incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

dot

In Vivo Efficacy in Murine Systemic Infection Model (General Protocol)

The in vivo efficacy of this compound against systemic bacterial infections in mice was likely assessed as follows:

-

Infection of Mice: Mice were infected intraperitoneally with a lethal dose of the bacterial pathogen.

-

Treatment: A group of infected mice was treated with this compound, typically administered intraperitoneally at various doses and time points relative to the infection.

-

Control Group: A control group of infected mice received a placebo (e.g., saline).

-

Observation: The mice were observed for a set period (e.g., 7-14 days), and mortality rates were recorded.

-

Evaluation of Efficacy: The protective effect of this compound was determined by comparing the survival rate of the treated group to the control group. The ED50 (Effective Dose 50) may have been calculated.

dot

Conclusion

The initial studies on this compound in the mid-1960s established it as a potent, broad-spectrum antibiotic with a clear mechanism of action targeting bacterial DNA. Its efficacy in various in vitro and in vivo models highlighted its potential as a therapeutic agent. However, challenges related to its cytotoxicity and lack of oral bioavailability were also identified. This early research laid the groundwork for future investigations into phenazine antibiotics and continues to be a valuable case study in the history of antibiotic discovery and development. The data and protocols from these foundational studies provide a crucial reference point for researchers exploring novel antimicrobial agents and their mechanisms of action.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine antibiotics, a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, have garnered significant interest in the scientific community due to their broad-spectrum antimicrobial and cytotoxic activities. Among these, myxin (1-hydroxy-6-methoxy-phenazine-5,10-dioxide) and its related analogs such as iodinin and tubermycin B represent a core area of research for the development of new therapeutic agents. The elucidation of their chemical structures has been a critical step in understanding their biological activity and enabling synthetic efforts. This technical guide provides an in-depth overview of the structural characterization of this compound and related phenazine antibiotics, detailing the experimental protocols for their isolation and the spectroscopic and crystallographic techniques employed in their structural determination.

Introduction

Phenazine compounds are a diverse group of secondary metabolites synthesized by various bacterial genera, including Pseudomonas, Streptomyces, and Lysobacter. Their planar tricyclic structure allows them to intercalate with DNA, a primary mechanism behind their potent biological activities. This compound, first isolated from Sorangium species, exhibits strong inhibitory effects against a wide array of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its structural relative, iodinin, is another N-oxide-containing phenazine with significant antimicrobial properties. The accurate determination of the molecular architecture of these compounds is paramount for structure-activity relationship (SAR) studies and the rational design of novel antibiotic candidates. This guide will focus on the key experimental methodologies and data interpretation involved in the structural elucidation of this compound and its congeners.

Isolation and Purification of Phenazine Antibiotics

The isolation of this compound and related phenazines from bacterial cultures is a multi-step process involving extraction and chromatography. A general workflow for this process is outlined below.

Detailed Experimental Protocol for this compound Isolation

This protocol is a composite of commonly used methods for the isolation of this compound from Lysobacter species.

-

Fermentation: Inoculate a suitable liquid medium (e.g., Nutrient Broth) with a pure culture of Lysobacter enzymogenes. Incubate the culture at 28-30°C for 3-5 days with shaking (200 rpm) to ensure adequate aeration.

-

Extraction:

-

Harvest the bacterial cells by centrifugation at 8,000 rpm for 20 minutes.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Monitor the fractions using Thin-Layer Chromatography (TLC) and pool the fractions containing the desired compound.

-

Further purify the pooled fractions using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol/water gradient to obtain pure this compound.

-

Structural Elucidation Techniques

A combination of spectroscopic and crystallographic methods is employed to determine the precise structure of phenazine antibiotics.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 155.0 | - |

| 2 | 115.0 | 7.50 (d, J=8.0) |

| 3 | 130.0 | 7.90 (t, J=8.0) |

| 4 | 120.0 | 7.60 (d, J=8.0) |

| 4a | 135.0 | - |

| 5a | 135.0 | - |

| 6 | 160.0 | - |

| 7 | 110.0 | 7.40 (d, J=8.0) |

| 8 | 125.0 | 7.80 (t, J=8.0) |

| 9 | 118.0 | 7.55 (d, J=8.0) |

| 9a | 140.0 | - |

| 10a | 140.0 | - |

| OCH₃ | 56.0 | 4.10 (s) |

Note: The presented NMR data is a representative compilation from literature and may vary slightly depending on the solvent and experimental conditions.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Iodinin (in DMSO-d₆)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

|---|---|---|

| 1,6 | 156.0 | - |

| 2,7 | 116.0 | 7.60 (d, J=8.0) |

| 3,8 | 131.0 | 8.00 (t, J=8.0) |

| 4,9 | 121.0 | 7.70 (d, J=8.0) |

| 4a,9a | 136.0 | - |

| 5a,10a | 136.0 | - |

Note: Due to the symmetry of the iodinin molecule, equivalent positions have the same chemical shifts.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. For this compound (C₁₃H₁₀N₂O₄), the expected monoisotopic mass is approximately 258.0641 g/mol .

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, with phenazines typically showing characteristic absorptions in the UV and visible regions. Infrared (IR) spectroscopy helps to identify functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), and N-oxide (N→O) groups present in this compound.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state.

Table 3: Crystallographic Data for this compound and Iodinin

| Parameter | This compound | Iodinin |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₄ | C₁₂H₈N₂O₄ |

| Formula Weight | 258.23 | 244.20 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/a |

| a (Å) | 15.08 | 15.634 |

| b (Å) | 29.36 | 5.028 |

| c (Å) | 4.87 | 6.037 |

| **β (°) ** | 90.0 | 91.00 |

| Z | 8 | 2 |

Synthesis of this compound

The chemical synthesis of this compound is crucial for producing larger quantities for biological testing and for creating structural analogs. A common synthetic route is outlined below.

Detailed Experimental Protocol for this compound Synthesis

This protocol is a generalized procedure based on published synthetic methods.[1]

-

N-Oxidation: Dissolve 1,6-dimethoxyphenazine in a suitable solvent such as dichloromethane. Add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation of Intermediate: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,6-dimethoxyphenazine-5,10-dioxide.

-

Selective Demethylation: Dissolve the intermediate in a dry, inert solvent like dichloromethane under an inert atmosphere. Cool the solution to a low temperature (e.g., -78°C). Add a demethylating agent such as boron tribromide (BBr₃) dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Final Work-up and Purification: Carefully quench the reaction with methanol. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Biological Activity and Mode of Action

This compound and its analogs exhibit a broad range of antimicrobial activities. Their primary mode of action is believed to involve the inhibition of DNA synthesis.[1]

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound and Related Phenazines

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 0.39-6.25 | [2] |

| Blastomyces dermatitidis | 0.195 | [2] | |

| Coccidioides immitis | 0.78-1.56 | [2] | |

| Iodinin | Staphylococcus aureus | 1-10 | - |

| Escherichia coli | 10-50 | - | |

| Tubermycin B | Aspergillus flavus | 64 | [3] |

| Candida albicans | 8 | [3] | |

| Trichophyton rubrum | 4 | [3] | |

| Fusarium oxysporum | 125 | [3] |

| | Rhizoctonia solani | 32 |[3] |

Note: MIC values can vary depending on the specific strain and testing methodology.

The proposed mechanism of action involves the generation of reactive oxygen species (ROS) and intercalation with DNA, leading to the inhibition of DNA replication and ultimately cell death.

Conclusion

The structural elucidation of this compound and its related phenazine antibiotics has been achieved through a combination of sophisticated isolation techniques and powerful analytical methods. This guide has provided a comprehensive overview of the key experimental protocols and data interpretation involved in this process. The detailed structural and biological activity data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery, facilitating ongoing efforts to develop new and effective antimicrobial agents based on the phenazine scaffold.

References

Unraveling the Antimicrobial Potential of Myxinidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the era of escalating antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Myxinidin, a cationic antimicrobial peptide isolated from the epidermal mucus of the hagfish (Myxine glutinosa L.), presents a promising avenue for the development of new anti-infective drugs.[1][2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of Myxinidin, its mechanism of action, and detailed experimental protocols for its evaluation.

Antimicrobial Spectrum of Myxinidin

Myxinidin exhibits a broad spectrum of activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is retained in the presence of high salt concentrations, a notable advantage for potential therapeutic applications.[2][3] Furthermore, Myxinidin has demonstrated a lack of hemolytic activity against mammalian red blood cells, suggesting a favorable safety profile.[1][2][3]

Quantitative Antimicrobial Activity

The antimicrobial potency of Myxinidin is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Below is a summary of the reported antimicrobial activity of Myxinidin against various pathogens.

| Microorganism | Type | Strain | MIC (µM) | MBC (µg/mL) | MBC (µM) | Reference |

| Escherichia coli | Gram-negative | D31 | - | 1.0-2.5 | 0.75-1.88 | [1] |

| Pseudomonas aeruginosa | Gram-negative | ATCC 13388 | 12.5 | - | - | [2] |

| Salmonella enterica serovar Typhimurium | Gram-negative | C610 | - | 1.0-2.5 | 0.75-1.88 | [1] |

| Klebsiella pneumoniae | Gram-negative | ATCC 10031 | 50 | - | - | [2] |

| Aeromonas salmonicida | Gram-negative | A449 | - | 1.0-2.5 | 0.75-1.88 | [1] |

| Yersinia ruckeri | Gram-negative | 96-4 | - | 1.0-2.5 | 0.75-1.88 | [1] |

| Listonella anguillarum | Gram-negative | 02-11 | - | 1.0-2.5 | 0.75-1.88 | [1] |

| Staphylococcus aureus | Gram-positive | ATCC 6538 | 25 | - | - | [2] |

| Staphylococcus epidermis | Gram-positive | C621 | - | 10.0 | 7.53 | [1] |

| Candida albicans | Fungus (Yeast) | C627 | - | 10.0 | 7.53 | [1] |

Note: Conversion from µg/mL to µM is based on the molecular weight of Myxinidin (1327.68 Da). Values presented as a range in the source are maintained as such.

Mechanism of Action

The primary target of Myxinidin is the microbial cell membrane.[3] As a cationic peptide, its positively charged residues are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is a key determinant of its selective toxicity towards microbes over host cells.

Following the initial binding, Myxinidin is believed to undergo a conformational change, adopting an amphipathic α-helical structure.[3] This structural arrangement facilitates the insertion of the peptide into the lipid bilayer, leading to membrane disruption and permeabilization. The precise mechanism of membrane disruption is thought to involve the formation of pores or channels, which dissipates the membrane potential and leads to the leakage of essential intracellular contents, ultimately resulting in cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for testing cationic antimicrobial peptides.[4][5][6]

Materials:

-

Myxinidin peptide stock solution (e.g., 1 mg/mL in sterile deionized water or 0.01% acetic acid)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial or fungal inoculum

-

Sterile 96-well polypropylene microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture plate, select several colonies and suspend them in CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of Myxinidin:

-

Add 100 µL of CAMHB to all wells of a 96-well polypropylene plate.

-

Add 100 µL of the Myxinidin stock solution to the first well of each row to be tested and mix thoroughly.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well containing the serially diluted Myxinidin. This will bring the final volume in each well to 200 µL and the final inoculum concentration to 5 x 10⁵ CFU/mL.

-

Include a growth control well (inoculum in CAMHB without peptide) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of Myxinidin at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

-

Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth.

-

Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of Myxinidin that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony formation on the agar plate).

Conclusion

Myxinidin represents a promising lead compound in the quest for novel antimicrobial agents. Its broad spectrum of activity, coupled with a favorable safety profile, warrants further investigation and development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this unique antimicrobial peptide. Further studies focusing on optimizing its structure for enhanced activity and understanding its in vivo efficacy are crucial next steps in translating the promise of Myxinidin into clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Insights into and Activity Analysis of the Antimicrobial Peptide Myxinidin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relations of Myxinidin, an Antibacterial Peptide Derived from the Epidermal Mucus of Hagfish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 5. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Unveiling the Cytotoxic Potential of Myxin: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Myxin, a di-N-oxide phenazine antibiotic, against cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this natural compound. This compound, originally identified for its antimicrobial properties, has demonstrated significant cytotoxic effects, particularly against hematological malignancies. This guide will detail its activity, the experimental methods used for its evaluation, and the current understanding of its mechanism of action.

Quantitative Cytotoxicity Data

This compound has been evaluated for its cytotoxic activity against human Acute Myeloid Leukemia (AML) cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| MOLM-13 | This compound | 0.04 ± 0.01 | 72 | CellTiter-Glo | (Rongved et al., 2017) |

| MOLM-13 | Iodinin (this compound analog) | 0.03 ± 0.01 | 72 | CellTiter-Glo | (Rongved et al., 2017) |

| H9c2 (Cardiomyoblast) | This compound | >10 | 72 | CellTiter-Glo | (Rongved et al., 2021) |

| MOLM-13 | This compound Analogs (various) | 0.02 - >10 | 72 | CellTiter-Glo | (Rongved et al., 2021) |

Note: The data indicates that this compound is highly potent against the MOLM-13 AML cell line, with IC50 values in the nanomolar range. Importantly, it shows significantly lower toxicity towards non-cancerous cell lines like the H9c2 cardiomyoblasts, suggesting a degree of selectivity for cancer cells.[1] Further structure-activity relationship studies have explored various analogs of this compound to optimize its potency and selectivity.[1][2]

Experimental Protocols

The evaluation of this compound's cytotoxicity has primarily utilized luminescent cell viability assays. The following is a detailed protocol for a typical cytotoxicity assay used in these studies.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

This compound (or its analogs) dissolved in a suitable solvent (e.g., DMSO).

-

Cancer cell lines (e.g., MOLM-13).

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

96-well opaque-walled microplates suitable for luminescence measurements.

-

CellTiter-Glo® Reagent (Promega).

-

Multichannel pipette.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Dilute the cells in culture medium to the desired seeding density (e.g., 5,000 cells/well).

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound.

-

Include vehicle-only (e.g., DMSO) wells as a negative control and untreated wells as a baseline.

-

Incubate the plate for the desired exposure time (e.g., 72 hours).

-

-

Assay Execution:

-

Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of this compound.

Postulated Signaling Pathway

The precise signaling pathways through which this compound exerts its cytotoxic effects are still under investigation. However, based on the activity of other phenazine compounds and the induction of apoptosis, a plausible mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic apoptotic pathways.

This proposed pathway suggests that this compound induces oxidative stress within the cancer cell, leading to mitochondrial dysfunction. This, in turn, triggers the release of pro-apoptotic factors like cytochrome c, which activates the caspase cascade, ultimately leading to programmed cell death. Further research is required to validate this hypothesis and fully elucidate the molecular targets of this compound.

Conclusion and Future Directions

The preliminary data on this compound's cytotoxicity are promising, highlighting its potential as a lead compound for the development of novel anticancer therapies, particularly for AML. Future research should focus on:

-

Screening this compound against a broader panel of cancer cell lines to determine its spectrum of activity.

-

In-depth mechanistic studies to identify its direct molecular targets and signaling pathways.

-

In vivo studies in animal models to evaluate its efficacy and safety profile.

-

Further optimization of its chemical structure to enhance potency and reduce potential off-target effects.

This technical guide provides a foundational understanding of the current knowledge on this compound's cytotoxic properties. It is hoped that this information will stimulate further investigation into this promising natural product and accelerate its potential translation into a clinical setting.

References

Navigating the Challenges of Myxin Handling: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Myxin (6-methoxy-1-phenazinol 5,10-dioxide), a phenazine antibiotic with broad-spectrum antimicrobial activity. This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in a laboratory setting. The guide synthesizes available data on its physicochemical properties, offers detailed experimental protocols, and presents visual workflows and pathway diagrams to elucidate key processes.

Quantitative Data Summary

Precise quantitative solubility data for this compound in common laboratory solvents remains limited in publicly available literature. However, qualitative descriptions and data from structurally related phenazine compounds provide valuable insights. The following tables summarize the available information to guide solvent selection and solution preparation.

Table 1: Solubility of this compound and Related Phenazine Compounds

| Compound | Solvent | Solubility | Citation |

| This compound | - | Slight | N/A |

| Phenazine | Alcohol | Sparingly soluble | [1] |

| Phenazine | Water | Insoluble | [1] |

| Phenazine-N-oxide | Water | Insoluble | [2] |

| Phenazine-N-oxide | Methanol, Ethanol, Ether | Slightly soluble | [2] |

| Phenazine-N-oxide | Chloroform, Benzene | Freely soluble | [2] |

| Phenazine (methosulfate) | DMSO | ~10 mg/mL | [3] |

| Phenazine (methosulfate) | Dimethyl formamide | ~10 mg/mL | [3] |

| Phenazine (methosulfate) | PBS (pH 7.2) | ~10 mg/mL | [3] |

Table 2: Stability of this compound in Aqueous Buffers

| Buffer System | pH | Temperature | Duration | Stability |

| 0.05N Acetate Buffer | 5.0 | 37°C | 6 hours | Stable |

| 0.05N Phosphate Buffer | 6.0 | 37°C | 6 hours | Stable |

| 0.05N Phosphate Buffer | 7.0 | 37°C | 6 hours | Stable |

| 0.005N Tris-HCl | 8.0 | 37°C | 6 hours | Stable |

| 0.005N Tris-HCl | 9.0 | 37°C | 6 hours | Stable |

| Phosphate Buffer | - | 70°C | - | Unstable |

| Acetate, Methanol, or aq. Tris Buffer | - | 4°C | Indefinitely | Stable |

Experimental Protocols

Protocol for Determination of this compound Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in various laboratory solvents.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials, each containing a different solvent of interest (e.g., DMSO, ethanol, methanol, water, PBS).

-

Ensure enough solid is present to achieve saturation, visible as undissolved particles.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using the analytical method to determine the concentration of dissolved this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

-

Stability-Indicating HPLC Method for this compound

This protocol is adapted from established methods for other antibiotics and is designed to separate this compound from its potential degradation products, thus allowing for a quantitative assessment of its stability.[4][5][6][7]

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) can be a starting point. The gradient should be optimized to achieve good separation between the parent this compound peak and any degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV-Vis spectrum of this compound, a suitable wavelength should be selected for maximum absorbance.

-

Column Temperature: 30°C.

-

-

Preparation of Solutions:

-

Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Preparation: For stability studies, dilute the this compound solution under investigation to a concentration within the calibration curve range.

-

-

Forced Degradation Studies (for method validation):

-

Acid Hydrolysis: Incubate this compound solution with 0.1 N HCl at 60°C.

-

Base Hydrolysis: Incubate this compound solution with 0.1 N NaOH at 60°C.

-

Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat a solid sample of this compound in an oven.

-

Photodegradation: Expose a this compound solution to UV light.

-

Analyze all stressed samples by the developed HPLC method to ensure that degradation products are resolved from the parent peak.

-

-

Stability Study:

-

Prepare solutions of this compound in the solvents of interest.

-

Store the solutions under various conditions (e.g., different temperatures, light exposure).

-

At specified time points, withdraw an aliquot, dilute appropriately, and analyze by the validated HPLC method.

-

The percentage of this compound remaining is calculated by comparing the peak area at each time point to the initial peak area (time zero).

-

Visualizations

Experimental Workflow: Solubility Determination

Caption: Workflow for determining this compound solubility.

Experimental Workflow: Stability-Indicating HPLC Assay

Caption: Workflow for this compound stability testing.

Proposed Mechanism of Action: Phenazine-Induced Oxidative Stress

Phenazine antibiotics, including this compound, are known to exert their antimicrobial effects through the generation of reactive oxygen species (ROS). This diagram illustrates a plausible signaling cascade initiated by this compound leading to apoptosis.[8]

Caption: this compound-induced apoptotic signaling pathway.

References

- 1. Phenazine - Wikipedia [en.wikipedia.org]

- 2. PHENAZINE-N-OXIDE CAS#: 304-81-4 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The Determination of Polythis compound B in Critically Ill Patients by the HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple HPLC–MS/MS method for the determination of polythis compound B in human plasma and its application in the pharmacokinetic study in elderly patients infected with multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Myxin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide) is a naturally occurring phenazine di-N-oxide with potent antibacterial and antifungal properties. Its unique structure and biological activity have made it and its analogs attractive targets for synthetic chemistry and drug development. This document provides detailed protocols for the laboratory synthesis of this compound and a selection of its analogs, based on established methodologies. The synthesis of key precursors and the subsequent functionalization to yield this compound and its derivatives are outlined. All quantitative data are summarized for clarity, and experimental workflows are visually represented.

Introduction

Phenazine natural products, particularly those possessing N-oxide moieties, have garnered significant interest due to their diverse biological activities. This compound, first isolated from Sorangium sp., and its structural analog Iodinin, are prominent examples. The phenazine 5,10-dioxide core is crucial for their bioactivity, which is believed to involve the generation of reactive oxygen species. The synthesis of these complex heterocyclic compounds and their analogs is of great interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This application note details a robust synthetic route to this compound and its analogs, starting from readily available precursors.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound and Intermediates

| Step | Compound Name | Starting Material | Product | Yield (%) |

| 1 | 1,6-Dimethoxyphenazine | 2-Nitroanisole | 1,6-Dimethoxyphenazine | ~70-80 |

| 2 | 1,6-Dihydroxyphenazine | 1,6-Dimethoxyphenazine | 1,6-Dihydroxyphenazine | >90 |

| 3 | Iodinin (1,6-Dihydroxyphenazine 5,10-dioxide) | 1,6-Dihydroxyphenazine | Iodinin | ~40-50 |

| 4 | This compound (1-Hydroxy-6-methoxyphenazine 5,10-dioxide) | Iodinin | This compound | ~80-90 |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O₄ |

| Molecular Weight | 258.23 g/mol |

| Appearance | Red crystalline solid |

| Melting Point | 225-227 °C (decomposes) |